N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172021-00-9
VCID: VC3352360
InChI: InChI=1S/C11H15F3N2.ClH/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14;/h4-5,7,16H,2-3,6,15H2,1H3;1H
SMILES: CCCCNC1=C(C=C(C=C1)C(F)(F)F)N.Cl
Molecular Formula: C11H16ClF3N2
Molecular Weight: 268.7 g/mol

N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride

CAS No.: 1172021-00-9

Cat. No.: VC3352360

Molecular Formula: C11H16ClF3N2

Molecular Weight: 268.7 g/mol

* For research use only. Not for human or veterinary use.

N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride - 1172021-00-9

Specification

CAS No. 1172021-00-9
Molecular Formula C11H16ClF3N2
Molecular Weight 268.7 g/mol
IUPAC Name 1-N-butyl-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C11H15F3N2.ClH/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14;/h4-5,7,16H,2-3,6,15H2,1H3;1H
Standard InChI Key JSOMSLOWXGOLCM-UHFFFAOYSA-N
SMILES CCCCNC1=C(C=C(C=C1)C(F)(F)F)N.Cl
Canonical SMILES CCCCNC1=C(C=C(C=C1)C(F)(F)F)N.Cl

Introduction

PropertyValueSource
Molecular FormulaC11H16ClF3N2
Molecular Weight268.7 g/mol
CAS Number1172021-00-9
IUPAC Name1-N-butyl-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride
PubChem CID43810378
Standard InChIKeyJSOMSLOWXGOLCM-UHFFFAOYSA-N
Canonical SMILESCCCCNC1=C(C=C(C=C1)C(F)(F)F)N.Cl
Physical StateSolid (at room temperature)
SolubilitySoluble in polar protic solvents (water, alcohols)

Synthetic Approaches and Preparation Methods

Nucleophilic Substitution Reactions

The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride typically involves nucleophilic substitution reactions, leveraging the nucleophilic character of amino groups to form the desired molecular structure. A common synthetic route begins with 4-(trifluoromethyl)-1,2-benzenediamine as the starting material, which undergoes selective N-alkylation at the less sterically hindered amino position using appropriate butylating agents such as 1-bromobutane or butyl tosylate. The reaction generally requires basic conditions to facilitate the nucleophilic attack by deprotonating the amino group, with careful temperature control to ensure selectivity for mono-alkylation. The choice of solvent is critical in these reactions, with polar aprotic solvents like DMF, acetonitrile, or THF often proving effective in promoting the desired transformation while minimizing side reactions.

Alternative synthetic strategies may employ reductive amination methodology, wherein 2-amino-4-(trifluoromethyl)aniline reacts with butyraldehyde to form an intermediate imine, which is subsequently reduced to the desired secondary amine using appropriate reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride. This approach often offers advantages in terms of selectivity and milder reaction conditions, particularly for substrates sensitive to strongly basic environments. Another viable synthetic route involves the reduction of corresponding nitro precursors, where 2-nitro-4-(trifluoromethyl)-N-butylaniline is converted to the diamine structure through reduction of the nitro group using iron or zinc in acidic conditions, or through catalytic hydrogenation employing palladium or platinum catalysts. The final step in all these synthetic pathways typically involves treatment with hydrogen chloride (gaseous or in solution) to convert the free amine to its hydrochloride salt, facilitating purification and enhancing stability.

Applications in Biochemical Research

Molecular Probe Applications

N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride possesses structural features that make it potentially valuable as a molecular probe in biochemical research contexts. The compound's unique arrangement of functional groups creates specific electronic and steric properties that can facilitate interactions with biological macromolecules through various binding mechanisms. The primary aromatic amine at the 2-position can participate in hydrogen bonding as both donor and acceptor, while the secondary amine with the butyl chain introduces hydrophobic interactions and conformational flexibility. The trifluoromethyl group, with its strong electron-withdrawing character and lipophilic nature, creates a distinct electronic environment that can influence binding specificity to target proteins or receptors.

As a molecular probe, N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride may enable researchers to investigate specific biological pathways or molecular recognition events. The compound's relatively small size (268.7 g/mol) allows it to access binding pockets that might be inaccessible to larger molecules, while its distinct functional groups provide multiple interaction points for molecular recognition. Researchers may utilize this compound to study structure-activity relationships by systematically modifying its structure and observing changes in biological activity, helping to elucidate the structural requirements for specific molecular interactions. Additionally, the trifluoromethyl group provides a useful 19F NMR handle that can be exploited for binding studies or tracking the compound in complex biological matrices, offering advantages in terms of detection sensitivity and background signal reduction compared to conventional proton NMR.

Application AreaPotential RoleRelevant PropertiesSource
Biochemical ResearchMolecular probe for biological pathway studiesDual amino functionalities, distinctive electronic environment
Protein Binding StudiesTool for investigating protein-ligand interactionsDefined structure with multiple interaction sites
Drug DiscoveryStarting point for medicinal chemistry optimizationTrifluoromethyl group enhances lipophilicity and metabolic stability
Synthetic Building BlockPrecursor for more complex bioactive moleculesModifiable amino groups, stable trifluoromethyl moiety

Structural Comparisons with Related Compounds

Trifluoromethyl-Containing Analogs

N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride belongs to a broader family of trifluoromethylated aromatic compounds that have gained significant attention in chemical research and pharmaceutical development . Structural comparisons with related compounds provide valuable insights into the unique features and potential applications of this particular molecule. One structurally similar compound is N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride, which differs primarily in the replacement of the butyl chain with an aminoethyl group and the substitution of the 2-amino group with a nitro functionality. These modifications significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to different interaction profiles with biological targets.

Another related compound is caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, which features two trifluoromethyl groups at the 3,5-positions of the phenyl ring and incorporates a caffeic acid moiety instead of the amino functionalities present in N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride . This bis-trifluoromethylated compound has demonstrated inhibitory activity against steroid 5α-reductase type 1, a property that might be shared, albeit with different potency, by other trifluoromethyl-containing aromatic structures . The positioning of the trifluoromethyl groups (4-position in our compound of interest versus 3,5-positions in the caffeic acid derivative) likely influences the electronic distribution across the aromatic ring and subsequent interactions with biological targets .

Structure-Activity Relationship Considerations

The structure-activity relationships of trifluoromethyl-containing compounds provide valuable frameworks for understanding how specific structural elements contribute to biological activities . In N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride, several key structural features deserve consideration for their potential impact on biological interactions. The trifluoromethyl group at the 4-position of the aromatic ring introduces strong electron-withdrawing effects that influence the electron density distribution across the molecule, potentially affecting the basicity of the amino groups and their hydrogen bonding capabilities . This electronic effect may significantly influence interactions with biological targets, particularly those involving specific hydrogen bonding patterns or charge-based recognition.

The dual amino functionalities in N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride present distinct interaction possibilities, with the primary aromatic amine at the 2-position likely exhibiting different hydrogen bonding patterns compared to the secondary amine attached to the butyl chain. The butyl chain itself introduces hydrophobic character and conformational flexibility, potentially enhancing binding to protein pockets with lipophilic regions or providing entropy-driven binding contributions. Comparative analysis with caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, which has demonstrated 5α-reductase inhibitory activity, suggests that trifluoromethyl groups on aromatic rings may confer advantageous properties for interactions with certain enzyme targets . Understanding these structure-activity relationships is crucial for rational design of analogs with optimized properties for specific biochemical applications or therapeutic development.

CompoundKey Structural FeaturesNotable DifferencesSource
N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochlorideTrifluoromethyl at 4-position, amino at 2-position, butyl chain on aniline NReference compound
N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochlorideTrifluoromethyl at 4-position, nitro at 2-position, aminoethyl chainNitro vs. amino group, aminoethyl vs. butyl chain
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amideTwo trifluoromethyl groups at 3,5-positions, caffeic acid moietyBis-trifluoromethyl, caffeic acid structure, no amino groups

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